molecular formula C10H8F3NOS B2473287 2-(Trifluoromethoxy)phenethyl isothiocyanate CAS No. 1027513-73-0

2-(Trifluoromethoxy)phenethyl isothiocyanate

Cat. No. B2473287
CAS RN: 1027513-73-0
M. Wt: 247.24
InChI Key: MVKNCMWERUKUTI-UHFFFAOYSA-N
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Description

“2-(Trifluoromethoxy)phenethyl isothiocyanate” is a chemical compound with the linear formula CF3OC6H4NCS . It has a molecular weight of 219.18 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)Oc1ccccc1N=C=S . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group and an isothiocyanate group attached .


Physical And Chemical Properties Analysis

“this compound” has a refractive index n20/D of 1.543 (lit.) . It has a boiling point of 215 °C (lit.) and a density of 1.354 g/mL at 25 °C (lit.) .

Scientific Research Applications

Anticancer Properties and Cellular Effects

  • Antiproliferative Effects and Cell Cycle Arrest

    Phenethyl isothiocyanate, a compound structurally similar to 2-(Trifluoromethoxy)phenethyl isothiocyanate, has demonstrated antiproliferative effects in Caco-2 cells. It inhibits DNA synthesis, induces G2/M phase cell cycle arrest, increases DNA strand breakage, and activates the G(2)/M DNA damage checkpoint, suggesting its potential role in cancer prevention through the modulation of cell cycle and DNA integrity (Visanji et al., 2004).

  • Apoptosis in Cervical Cancer Cells

    Phenethyl isothiocyanate has shown the ability to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3, suggesting its therapeutic potential against cervical cancer (Shoaib et al., 2021).

  • Chemopreventive and Cytotoxic Effects on Breast Cancer Cells

    The chemopreventive properties of phenethyl isothiocyanate have been investigated, focusing on its effects on phase II enzymes for carcinogen detoxification and its cytotoxicity towards breast cancer cells. It has shown potential in cancer therapy by modulating enzyme activities and cell viability (Lam & Owusu-Apenten, 2013).

  • Overcoming Chemotherapy Resistance

    Phenethyl isothiocyanate has been found to trigger apoptosis even in cells that are resistant to a range of cytotoxic agents due to the overexpression of the oncoprotein Bcl-2, highlighting its potential to overcome resistance mechanisms in cancer therapy (Thomson et al., 2006).

Mechanistic Insights and Molecular Interactions

  • Activation of Antioxidant Responsive Element (ARE)

    The compound is involved in activating ARE-mediated phase II drug metabolism gene expressions via JNK1- and Nrf2-dependent pathways, contributing to its chemopreventive activity (Keum et al., 2003).

  • Inhibition of Hypoxia-Induced Factors

    Phenethyl isothiocyanate can inhibit the accumulation of HIF-1α and the secretion of VEGF under hypoxic conditions, indicating its role in suppressing angiogenesis and its potential as an anticancer agent (Gupta et al., 2013).

  • Interaction with Macrophage Migration Inhibitory Factor

    Phenethyl isothiocyanate modifies the N-terminal proline residue of MIF, disrupting its catalytic activity and protein conformation, which contributes to its anti-inflammatory and anticancer activity (Brown et al., 2009).

Detoxification and Metabolism

  • Detoxification of Carcinogens

    Isothiocyanates, including phenethyl isothiocyanate, can protect DNA by reducing the availability of genotoxic metabolites of chemical carcinogens. They inhibit cytochrome P450 enzymes and induce phase II detoxification enzymes, contributing to chemoprevention (Hecht, 2000).

  • Enhancement of Glucose Uptake in Muscle Cells

    Phenethyl isothiocyanate promotes glucose uptake in C2C12 myotubes through activation of the Akt pathway, suggesting its potential role in improving carbohydrate metabolism (Chiba et al., 2019).

Mechanism of Action

The mechanism of action of “2-(Trifluoromethoxy)phenethyl isothiocyanate” is not specified in the available resources. Isothiocyanates are known for their biological activities, including anticancer properties .

Safety and Hazards

This compound is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(2-isothiocyanatoethyl)-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NOS/c11-10(12,13)15-9-4-2-1-3-8(9)5-6-14-7-16/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNCMWERUKUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=S)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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